Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Description
Historical Context of Thiazole Chemistry
The discovery of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, first described thiazole compounds under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Hantzsch and Weber provided the foundational definition: "Unter Thiazolen verstehen wir diejenigen Stickstoff und Schwefel in ringformiger Bindung enthaltenden Substanzen von Formel (CH)₃NS, welche sich zum Pyridin verhalten, wie das Thiophen zum Benzol". This seminal work established thiazole as a fundamental heterocyclic system containing both nitrogen and sulfur atoms within a five-membered aromatic ring structure.
The early development of thiazole chemistry was marked by significant scientific controversy, particularly between Hantzsch and the Russian-born British chemist Joseph Tcherniac, who disagreed on the structural interpretation of various thiazole derivatives. Tcherniac's work with chloroacetone and thiocyanate compounds led to heated debates that continued for 36 years, ultimately contributing to a deeper understanding of thiazole isomerization and structural elucidation. Hantzsch's systematic approach to thiazole synthesis, particularly through the development of what became known as the Hantzsch thiazole synthesis, established the foundation for modern thiazole chemistry. This historical controversy proved beneficial for the field, as it necessitated rigorous structural proof and synthetic methodology development that continues to influence contemporary heterocyclic chemistry.
The evolution of thiazole chemistry gained momentum through the recognition of thiazole rings in biologically important molecules. The identification of thiazole as a component of vitamin thiamine (vitamin B₁) marked a crucial turning point in understanding the biological significance of this heterocyclic system. Furthermore, the discovery of thiazole moieties in natural products such as peptide alkaloids, metabolites, and cyclopeptides demonstrated the widespread occurrence and importance of this ring system in nature. This biological relevance provided the impetus for extensive synthetic efforts aimed at developing new thiazole derivatives with enhanced pharmacological properties.
Significance of Sulfonyl Chlorides in Heterocyclic Chemistry
Sulfonyl chlorides represent a class of highly reactive electrophilic compounds that have gained tremendous importance in heterocyclic chemistry due to their exceptional ability to undergo nucleophilic substitution reactions. These compounds serve as versatile building blocks in medicinal chemistry, particularly for their capacity to react readily with heterocyclic amines to create complex sulfonamide structures. The electrophilic nature of the sulfonyl chloride group makes it an ideal candidate for introducing sulfonamide functionality, which has proven essential in numerous pharmaceutical applications.
The synthetic utility of sulfonyl chlorides extends beyond simple amination reactions. Research has demonstrated their effectiveness in creating diverse molecular architectures through reactions with various nucleophiles including alcohols, thiols, and other heteroatom-containing compounds. The process for synthesizing heterocyclic sulfonyl chlorides typically involves the oxidative cleavage of benzylmercapto compounds suspended in aqueous acid solutions, followed by chlorine treatment to form the corresponding sulfonyl chloride derivatives. This methodology has proven particularly advantageous because it utilizes readily available starting materials and produces high yields under conditions that facilitate product separation.
The incorporation of sulfonyl chloride functionality into heterocyclic systems has enabled the development of compounds with enhanced biological activity profiles. Studies have shown that sulfonyl chloride derivatives can serve as precursors to sulfonamides with specific enzyme inhibitory properties, particularly targeting carbonic anhydrase. The strategic placement of sulfonyl chloride groups on heterocyclic scaffolds allows for fine-tuning of molecular properties, including solubility, stability, and biological activity. This versatility has made sulfonyl chlorides indispensable tools in the design and synthesis of new therapeutic agents.
Structural Classification and Nomenclature
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate belongs to the isothiazole family of heterocyclic compounds, specifically classified as a 1,2-thiazole derivative. The systematic nomenclature reflects the precise positioning of functional groups around the five-membered heterocyclic ring, with the chlorosulfonyl group located at the 4-position and the methyl ester functionality positioned at the 3-position. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-(chlorosulfonyl)-3-isothiazolecarboxylate, which clearly indicates the structural arrangement and functional group distribution.
The molecular architecture of this compound can be understood through its canonical Simplified Molecular Input Line Entry System representation: O=C(C1=NSC=C1S(=O)(Cl)=O)OC. This notation reveals the connectivity pattern and the presence of multiple electron-withdrawing groups that significantly influence the compound's reactivity profile. The melting point range of 42-46°C indicates the crystalline nature of the compound and provides important physical property data for handling and purification procedures.
Table 1: Structural and Physical Properties of this compound
The structural complexity of this compound arises from the presence of multiple functional groups that can participate in various chemical transformations. The chlorosulfonyl group acts as a powerful electrophilic center, while the ester functionality provides opportunities for hydrolysis and transesterification reactions. The thiazole ring system contributes aromatic stability while maintaining sufficient reactivity for electrophilic and nucleophilic substitution reactions at specific positions.
Position within the Broader Thiazole Derivative Family
Within the extensive family of thiazole derivatives, this compound occupies a unique position as a multifunctional synthetic intermediate. The broader thiazole family encompasses numerous biologically active compounds, including natural products such as thiamine, antibiotics like penicillin derivatives, and synthetic pharmaceuticals with diverse therapeutic applications. The specific structural features of this compound place it within the subset of thiazole derivatives that combine ester and sulfonyl chloride functionalities, making it particularly valuable for synthetic chemistry applications.
The relationship between different thiazole derivatives can be understood through their substitution patterns and functional group arrangements. While simple thiazoles like thiazole itself serve as fundamental building blocks, more complex derivatives such as this compound represent advanced synthetic targets that enable access to diverse molecular architectures. The presence of both electron-withdrawing groups (chlorosulfonyl and ester) on the thiazole ring significantly alters the electronic properties compared to unsubstituted thiazoles, resulting in enhanced reactivity toward nucleophilic species.
Table 2: Comparative Analysis of Thiazole Derivative Classes
| Derivative Class | Representative Examples | Key Functional Groups | Primary Applications |
|---|---|---|---|
| Simple Thiazoles | Thiazole, 2-methylthiazole | Alkyl substituents | Building blocks, intermediates |
| Amino Thiazoles | 2-aminothiazole derivatives | Amino groups | Pharmaceuticals, agrochemicals |
| Sulfonyl Thiazoles | This compound | Sulfonyl chloride, ester | Synthetic intermediates |
| Benzothiazoles | Benzothiazole, mercaptobenzothiazole | Fused benzene ring | Dyes, rubber accelerators |
The evolution of thiazole derivative synthesis has been driven by the recognition that strategic functionalization can dramatically enhance biological activity and synthetic utility. Modern synthetic approaches to thiazole derivatives often employ the Hantzsch thiazole synthesis or modified versions thereof, utilizing alpha-haloketones and thioamides to construct the heterocyclic framework. The development of compounds like this compound represents the culmination of decades of research into optimizing thiazole functionalization for specific applications.
Contemporary research continues to expand the scope of thiazole chemistry through the development of novel synthetic methodologies and the exploration of new biological targets. The integration of thiazole scaffolds with other heterocyclic systems has led to hybrid molecules with enhanced therapeutic potential, as demonstrated by recent studies on thiazole-appended hydrazones with alpha-amylase inhibitory and anticancer properties. This ongoing research underscores the continuing importance of understanding fundamental thiazole chemistry and the development of advanced derivatives such as this compound.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYCPZIJDWNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547755 | |
| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89502-21-6 | |
| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate typically involves the chlorosulfonation of a thiazole derivative. One common method includes the reaction of 4-methylthiazole-3-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfones: Formed by oxidation reactions.
Scientific Research Applications
Organic Synthesis
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group is highly electrophilic, allowing it to engage in nucleophilic substitution reactions. This property is exploited in the synthesis of:
- Sulfonamides : Compounds that exhibit antibacterial properties.
- Sulfonates : Used in diverse applications ranging from pharmaceuticals to agrochemicals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Example Compounds | Applications |
|---|---|---|
| Nucleophilic Substitution | Sulfonamides | Antibacterial agents |
| Coupling Reactions | Various aryl and alkyl groups | Agrochemicals |
| Polymerization | Polymers with unique properties | Material science |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a building block for developing new drugs. Its potential applications include:
- Antimicrobial Agents : The compound has shown promise in targeting bacterial and fungal infections.
- Anticancer Research : Investigations into its derivatives have indicated potential anticancer activities through various mechanisms.
Case Study: Antimicrobial Activity
A study evaluated the efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting its utility in developing new antibiotics .
Material Science
The compound is also utilized in material science for synthesizing polymers with enhanced properties. Its ability to form cross-linked structures makes it valuable for creating materials that require specific mechanical or thermal characteristics.
Table 2: Applications in Material Science
| Material Type | Properties Enhanced | Applications |
|---|---|---|
| Polymers | Increased thermal stability | Coatings, adhesives |
| Composite Materials | Improved mechanical strength | Structural applications |
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides and sulfonates, which have biological and industrial significance.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
Pharmacological and Application Insights
Stability and Commercial Considerations
- The discontinuation of this compound contrasts with the commercial availability of benzoate analogs (e.g., Methyl 4-[(chlorosulfonyl)methyl]benzoate ), hinting at stability issues unique to the thiazole core, such as hydrolysis susceptibility or synthetic complexity.
Biological Activity
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate (MCTC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
MCTC features a thiazole ring, which contributes to its unique electronic and steric properties. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
The biological activity of MCTC is largely attributed to its electrophilic chlorosulfonyl group, which is susceptible to nucleophilic attack. This property allows MCTC to participate in various chemical reactions leading to the formation of sulfonamides and sulfonates, which are known for their biological significance.
Antimicrobial Activity
MCTC has shown promising antimicrobial properties. In studies involving thiazole derivatives, compounds similar to MCTC demonstrated significant antibacterial and antifungal activities. For instance, derivatives exhibited effective inhibition against various bacterial strains and fungal species at low concentrations .
Anticancer Potential
Recent research has indicated that MCTC and its derivatives may possess anticancer properties. In vitro studies have evaluated the cytotoxic effects of thiazole-based compounds against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, certain derivatives showed IC50 values indicating potent growth inhibition, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
Anti-inflammatory and Other Biological Activities
Additionally, MCTC has been explored for anti-inflammatory activities. Thiazole derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Furthermore, some studies suggest neuroprotective effects, indicating broader therapeutic applications beyond oncology .
Case Studies
- Study on Anticancer Activity : A study synthesized several thiazole derivatives, including those based on MCTC. The evaluation revealed that certain compounds significantly inhibited the proliferation of cancer cells while sparing normal cells, highlighting their selectivity and potential as anticancer agents .
- Antimicrobial Efficacy : Research demonstrated that thiazole derivatives could effectively combat resistant strains of bacteria and fungi. The results indicated that modifications to the thiazole structure could enhance antimicrobial potency .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | Higher temps reduce side products |
| Acid Catalyst | H₂SO₄ (2–5 mol%) | Excess catalyst may degrade ester |
| Workup | pH adjustment to 1–2 with HCl | Precipitates product effectively |
Validation : Confirm completion via TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (e.g., methyl ester peak at δ 3.8–4.0 ppm) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
A multi-technique approach ensures robust characterization:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles (e.g., S–O and C–Cl distances) using SHELX for refinement .
- NMR Spectroscopy :
- IR Spectroscopy : C=O stretch (~1720 cm⁻¹), S=O asymmetric stretch (~1370 cm⁻¹).
Critical Note : SCXRD may reveal conformational flexibility in the thiazole ring; compare with Cremer-Pople puckering parameters for non-planarity analysis .
Basic: What are the stability considerations for storage and handling?
Answer :
The chlorosulfonyl group is moisture- and thermally sensitive:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C, with desiccants (e.g., silica gel).
- Decomposition Risks :
- Hydrolysis: Reacts with ambient moisture to form sulfonic acid derivatives.
- Thermal Degradation: Above 40°C, sulfonyl chloride may decompose (monitor via DSC).
Mitigation : Use freshly distilled solvents for reactions and avoid prolonged exposure to light .
Advanced: How does the chlorosulfonyl group influence nucleophilic substitution reactivity, and what mechanistic insights exist?
Answer :
The –SO₂Cl group acts as an electrophilic site, enabling reactions with amines, alcohols, or thiols. Key mechanisms:
- SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMF), with bimolecular kinetics confirmed by Hammett plots.
- Leaving Group Ability : Chloride departure is facilitated by resonance stabilization of the sulfonate intermediate.
Case Study : Reaction with benzylamine in THF yields sulfonamide derivatives (confirmed by LC-MS and ¹H NMR). Kinetic studies show pseudo-first-order behavior under excess nucleophile .
Advanced: How can computational modeling (e.g., DFT) predict reactivity or conformational dynamics?
Q. Answer :
- Conformational Analysis : DFT (B3LYP/6-311+G**) calculates energy minima for thiazole ring puckering, comparing with Cremer-Pople coordinates from crystallographic data .
- Reactivity Predictions : Fukui indices identify electrophilic sites (e.g., sulfonyl Cl vs. ester carbonyl).
Example : A 2020 study modeled transition states for sulfonamide formation, revealing a 20 kcal/mol activation barrier .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer :
Discrepancies (e.g., NMR vs. SCXRD bond lengths) may arise from:
- Dynamic Effects : Solution-state vs. solid-state conformers.
- Polymorphism : Multiple crystal forms (use DSC/PXRD to screen).
Q. Protocol :
Repeat SCXRD with low-temperature data collection (–100°C) to reduce thermal motion artifacts .
Perform variable-temperature NMR to detect conformational exchange (e.g., NOESY/EXSY).
Case Study : A 2017 report resolved conflicting data for a related sulfonyl ester by correlating ORTEP-generated thermal ellipsoids with NMR coupling constants .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Q. Answer :
- Steric Effects : Bulky nucleophiles favor attack at the less hindered sulfonyl site.
- Electronic Effects : Electron-deficient amines target the sulfonyl chloride over the ester.
Table : Regioselectivity in Model Reactions
| Nucleophile | Major Product | Selectivity Factor (SF)* |
|---|---|---|
| Aniline | Sulfonamide | SF > 95% |
| Ethanol | Sulfonate ester | SF ~85% |
*SF = (desired product)/(total products) × 100. Confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
